![molecular formula C7H10N2S2 B2384100 [2-(Thiophen-2-yl)ethyl]thiourea CAS No. 923255-84-9](/img/structure/B2384100.png)
[2-(Thiophen-2-yl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(Thiophen-2-yl)ethyl]thiourea” is a chemical compound with the CAS Number: 923255-84-9 . It has a molecular weight of 186.3 and is typically stored at room temperature . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for “[2-(Thiophen-2-yl)ethyl]thiourea” is N-[2-(2-thienyl)ethyl]thiourea . The InChI code for the compound is 1S/C7H10N2S2/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10) .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Improved Oral Bioavailability
[2-(Thiophen-2-yl)ethyl]thiourea has been studied for its improved oral bioavailability in specific drug formulations. For example, N'-[2-(2-Thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea (HI-443) is a non-nucleoside reverse transcriptase inhibitor with significant anti-HIV activity. A novel formulation containing oleic acid resulted in a 10-fold improvement in its oral bioavailability, enhancing systemic exposure levels in mice, indicating a favorable pharmacokinetics and toxicity profile in these animals (Uckun et al., 2007).
Regioselectivity in Cyclization Reactions
Research has been conducted to understand the regioselectivity of the cyclization reaction of 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea with 2-bromo-1-phenylethanone. The study used quantum chemical calculations and physical-chemical methods to determine the true structure of the interaction product, providing insights into the cyclization direction and the formation of more thermodynamically advantageous isomers (Perekhoda et al., 2017).
In Vivo Pharmacokinetics and Metabolism
The in vivo pharmacokinetics, metabolism, and anti-HIV activity of [2-(Thiophen-2-yl)ethyl]thiourea, specifically HI-443, were studied. It showed tolerability in CD-1 mice and Lewis rats without detectable toxicity at high dose levels. It demonstrated anti-HIV activity in a mouse model, providing a basis for future preclinical studies and clinical development (Uckun et al., 2007).
Synthesis Using Microwave Irradiation
Research on the synthesis of new thiourea derivatives using microwave irradiation has been conducted. These compounds were tested for antimicrobial activity against various bacterial strains and fungi, although the study showed no significant inhibition of bacteria and fungi by these compounds (Ahyak et al., 2016).
Conductivity Enhancement in Lithium-Ion Batteries
Tris(2-(thiophen-2-yl)ethyl) phosphate, a derivative of [2-(Thiophen-2-yl)ethyl]thiourea, was used to enhance the electronic and ionic conductivities of cathode electrolyte interphase in high-voltage lithium-ion batteries. This study demonstrated its effectiveness in improving the thermal stability and rate capability of these batteries (Liang et al., 2019).
Eigenschaften
IUPAC Name |
2-thiophen-2-ylethylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S2/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVAHRUILJWLDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Thiophen-2-yl)ethyl]thiourea | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide](/img/structure/B2384017.png)
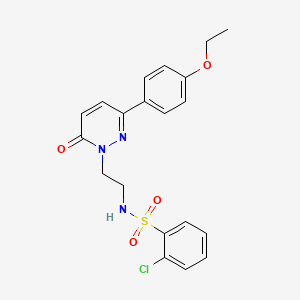
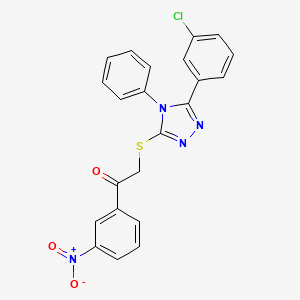
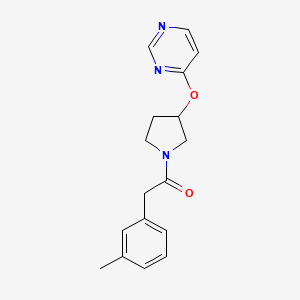
![ethyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2384021.png)
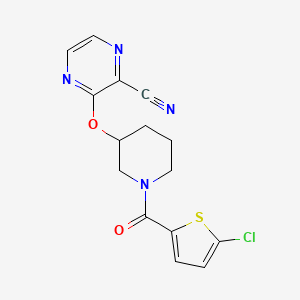
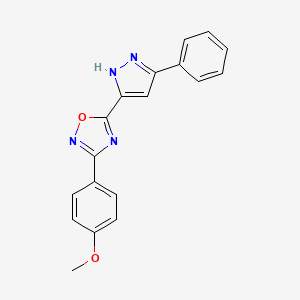
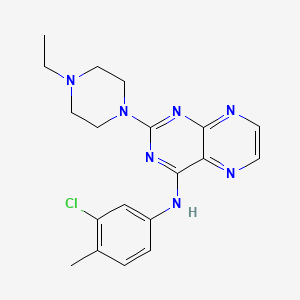
![Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2384028.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2384034.png)
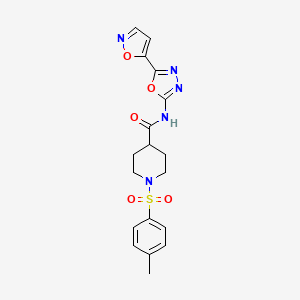
![2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2384038.png)
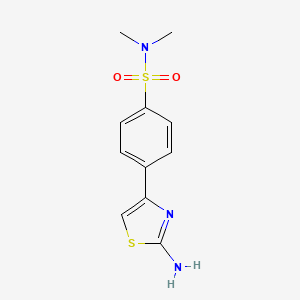
![1-ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B2384040.png)